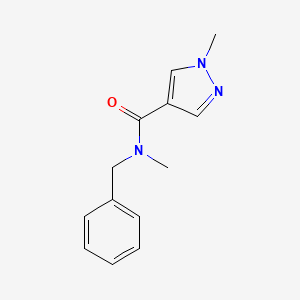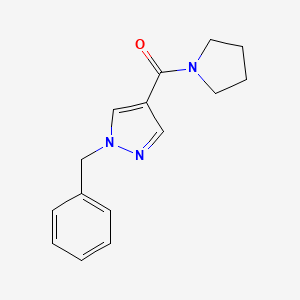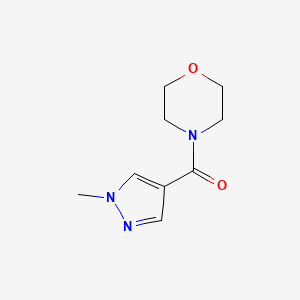
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone, also known as Methylphenidate, is a commonly used pharmaceutical drug that belongs to the class of central nervous system (CNS) stimulants. It is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a potent psychostimulant that affects the CNS by increasing the levels of dopamine and norepinephrine in the brain.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. The drug has been shown to improve cognitive function, attention, and memory in individuals with ADHD. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has also been used to treat depression, anxiety, and chronic fatigue syndrome. In addition, 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has been studied for its potential use in the treatment of substance abuse disorders, such as cocaine addiction.
Mecanismo De Acción
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate acts by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This increase in neurotransmitter levels results in improved cognitive function, attention, and memory. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate also increases the release of dopamine and norepinephrine from the presynaptic neuron, leading to an increase in their availability in the synaptic cleft.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and respiration rate. It also causes the release of glucose into the bloodstream, leading to an increase in energy levels. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate can also cause side effects such as insomnia, anxiety, and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has several advantages for use in lab experiments. The drug is readily available and has a well-established mechanism of action. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate can be used to study the effects of dopamine and norepinephrine on cognitive function and behavior. However, the use of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate in lab experiments is limited by its potential for abuse and addiction.
Direcciones Futuras
For the study of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate include the development of new formulations of the drug, investigation of its effects on brain development, and its potential use in the treatment of other psychiatric disorders.
Métodos De Síntesis
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate is a synthetic compound that is derived from piperidine. The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate involves the reaction of piperidine with acetic anhydride to form 4-acetylpiperidine, which is then reacted with 4-methylbenzaldehyde to form 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate. The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-3-5-14(6-4-12)11-15(19)17-9-7-16(8-10-17)13(2)18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJKJWWMFVGYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)


![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)

![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)

![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)
